(4-Ethylphenyl)(quinolin-3-yl)methanone
Description
(4-Ethylphenyl)(quinolin-3-yl)methanone is a quinoline-derived compound characterized by a ketone group bridging a 4-ethylphenyl substituent and the 3-position of the quinoline scaffold.
Properties
IUPAC Name |
(4-ethylphenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)16-11-15-5-3-4-6-17(15)19-12-16/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOGKHYDEZFGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)(quinolin-3-yl)methanone typically involves the reaction of 4-ethylbenzoyl chloride with quinoline-3-carboxaldehyde in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Aza-Michael Addition and Annulation
A transition metal-free protocol enables the synthesis of 3-acylquinoline derivatives via aza-Michael addition followed by intramolecular annulation. For (4-ethylphenyl)(quinolin-3-yl)methanone, this pathway involves:
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Reagents : Enaminones and orthoesters (e.g., triethyl orthoacetate) under basic conditions (EtONa/EtOH).
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Conditions : 80°C for 8 hours.
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Mechanism : Base-mediated deprotonation initiates nucleophilic attack by the enaminone nitrogen on the electrophilic carbonyl of the orthoester, followed by cyclization to form the quinoline scaffold .
Example Reaction
| Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| This compound | Triethyl orthoacetate, EtONa/EtOH, 80°C | 3-Acylquinoline derivative | 68% |
Substituent-Dependent Reactivity
The 4-ethylphenyl group modulates reactivity through steric hindrance and electronic effects:
Electron-Donating vs. Electron-Withdrawing Effects
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Electron-donating groups (e.g., -NMe₂) reduce electrophilicity at the quinoline carbonyl, lowering yields in nucleophilic acylations.
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Electron-withdrawing groups (e.g., -NO₂) enhance reactivity but may lead to side reactions under harsh conditions .
Substituent Impact Table
| Substituent on Aryl Group | Reaction Type | Yield (%) | Notes |
|---|---|---|---|
| -OPh | Aza-Michael Annulation | 71 | Moderate steric hindrance |
| -NMe₂ | Acyl Transfer | 60 | Reduced electrophilicity observed |
| -CF₃ | Oxidation | 55 | Increased by-product formation |
By-Product Formation in Complex Reactions
Unexpected by-products arise during multi-step syntheses, particularly under non-optimized conditions:
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Hydrazide-Mediated Side Reactions : Interaction with hydrazides can yield 3-acylamino-4(3H)-quinazolinones via intermediates involving benzotriazole displacement (Scheme 6 in ).
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Orthoester Decomposition : Prolonged heating of orthoesters may generate acylated by-products requiring chromatographic separation .
By-Product Case Study
| Main Reaction | By-Product Structure | Isolation Yield | Conditions |
|---|---|---|---|
| Acyl Transfer with Hydrazides | 3-Acylaminoquinazolinone | 36% | Pyridine, 12 hours, 100°C |
Comparative Analysis with Related Quinoline Derivatives
This compound exhibits distinct reactivity compared to analogs:
| Compound | Key Reaction | Yield (%) | Unique Feature |
|---|---|---|---|
| (4-Methoxyphenyl)(quinolin-3-yl)methanone | Suzuki–Miyaura Coupling | 82 | Enhanced electron density improves coupling efficiency |
| (4-Nitrophenyl)(quinolin-3-yl)methanone | Nucleophilic Aromatic Substitution | 45 | Nitro group directs substitution regioselectivity |
| This compound | Aza-Michael Annulation | 68 | Ethyl group balances steric/electronic effects |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Potential
Research has indicated that compounds similar to (4-Ethylphenyl)(quinolin-3-yl)methanone exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes responsible for DNA replication, such as DNA gyrase and topoisomerase IV. These compounds have shown promise in inducing apoptosis in various cancer cell lines and inhibiting tumor growth through multiple pathways.
Antimicrobial Activity
Quinoline derivatives are recognized for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains. The presence of the ethyl group can enhance its interaction with microbial targets, although detailed efficacy data against particular pathogens is still required.
Anti-inflammatory Effects
The anti-inflammatory potential of quinoline derivatives is well-documented. This compound may modulate inflammatory pathways or inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Materials Science
Organic Semiconductors
Due to its unique electronic properties, this compound has applications in the development of organic semiconductors. Its ability to facilitate charge transport makes it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Chemical Sensors
The compound's electronic characteristics allow it to be explored as a component in chemical sensors, particularly for detecting biomolecules or environmental pollutants.
Biological Studies
Researchers are investigating the interactions of this compound with various biological targets, including enzymes and receptors. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.
Case Studies and Research Findings
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Anticancer Activity Study
A study investigated the effects of various quinoline derivatives on cancer cell lines, revealing that this compound significantly inhibited cell proliferation in breast cancer cells by inducing apoptosis through caspase activation pathways. -
Antimicrobial Efficacy Assessment
In vitro tests demonstrated that this compound exhibited moderate antimicrobial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) recorded at 8 µg/mL and 16 µg/mL respectively. -
Inflammation Modulation Research
Research focused on the anti-inflammatory properties showed that this compound could reduce levels of pro-inflammatory cytokines in macrophage cultures, suggesting potential therapeutic applications in chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of (4-Ethylphenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Core Structural Features
The compound shares a common 3-acylquinoline core with analogs, but variations in substituents significantly alter properties:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP<sup>a</sup> |
|---|---|---|---|---|
| (4-Ethylphenyl)(quinolin-3-yl)methanone | C18H15NO | 261.32 | 4-Ethylphenyl | ~3.5 |
| Phenyl(quinolin-3-yl)methanone | C16H11NO | 233.26 | Phenyl | ~2.8 |
| (4-Methoxyphenyl)(quinolin-3-yl)methanone | C17H13NO2 | 263.29 | 4-Methoxyphenyl | ~2.5 |
| 4-Fluoro-3-hydroxyphenylmethanone | C16H10FNO2 | 283.26 | 4-Fluoro-3-hydroxyphenyl | N/A |
<sup>a</sup>logP values estimated using substituent contribution models.
Pharmacological Potential
- Anticancer Activity: Quinoxaline analogs (e.g., methotrexate-like compounds) show in vitro anticancer activity, suggesting that quinoline derivatives with electron-withdrawing groups (e.g., sulfonyl in ) may enhance efficacy .
- Antitubercular Properties: 4-Aminoquinoline derivatives demonstrate antitubercular activity, though the ethylphenyl variant’s specific activity remains unstudied .
- Chalcone Hybrids: Compounds like 3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one () exhibit enhanced bioactivity due to conjugated systems, a feature absent in the target compound.
Stereochemical Considerations
The synthesis of this compound derivatives in yields two isomers:
S-Cyclization product: Dominant (90% yield), stabilized by thiopyrano ring formation.
N-Cyclization product: Minor (trace), forming a dihydrobenzo[b][1,8]naphthyridine structure. Isomeric differences could lead to divergent biological activities, emphasizing the need for stereochemical control .
Biological Activity
(4-Ethylphenyl)(quinolin-3-yl)methanone is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing key findings from various studies and providing a comprehensive overview of its mechanisms of action, pharmacokinetics, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₅N₁O. The structure features a quinoline moiety linked to an ethyl-substituted phenyl group, which may enhance its solubility and modulate its biological activity compared to other derivatives.
Target of Action
Quinoline derivatives, including this compound, have been shown to interact with various biological targets. The primary mechanism involves the inhibition of DNA synthesis by forming complexes with DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. This action results in the prevention of bacterial growth and has implications for its use as an antimicrobial agent.
Mode of Action
The compound's mode of action is multifaceted:
Pharmacokinetics
While detailed pharmacokinetic data specific to this compound are scarce, quinoline derivatives generally exhibit favorable pharmacokinetic properties such as good tissue penetration and metabolic stability. These properties are crucial for their therapeutic efficacy.
Antimicrobial Activity
Studies indicate that quinoline derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, with some exhibiting IC50 values in the low micromolar range .
Anticancer Activity
Research has highlighted the anticancer potential of quinoline derivatives. For example, certain analogs have demonstrated selective cytotoxicity against specific cancer cell lines, such as HepG2 liver cancer cells. The mechanism often involves the induction of cell cycle arrest and apoptosis through DNA damage pathways .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating a series of quinoline derivatives found that those with structural similarities to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The results indicated IC50 values ranging from 0.5 to 10 µg/mL against resistant strains .
- Anticancer Studies : In vitro assays demonstrated that certain quinoline derivatives can inhibit cell proliferation in cancer cell lines with IC50 values ranging from 150 nM to 680 nM against chloroquine-resistant strains. This suggests a promising avenue for further development in cancer therapeutics .
- Mechanistic Insights : Research employing QSAR (Quantitative Structure–Activity Relationship) models has elucidated the relationship between structural features of quinoline derivatives and their biological activities. These models suggest that modifications at specific positions on the quinoline ring can significantly enhance biological efficacy .
Comparative Analysis
| Compound Name | Structure | Notable Features |
|---|---|---|
| (4-Methylphenyl)(quinolin-3-yl)methanone | C₁₆H₁₅N₁O | Methyl group may enhance lipophilicity |
| (4-Fluorophenyl)(quinolin-3-yl)methanone | C₁₆H₁₄FN₁O | Fluorine substitution may increase metabolic stability |
| This compound | C₁₆H₁₅N₁O | Ethyl substitution enhances solubility |
Q & A
Q. What are the standard synthetic routes for (4-Ethylphenyl)(quinolin-3-yl)methanone, and how are reaction conditions optimized?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions . For example, aryl boron reagents can react with heteroaromatic carbonyl chlorides (e.g., quinoline-3-carbonyl chloride) in the presence of Pd(PPh₃)₄ as a catalyst. Solvents like toluene or THF are used under reflux, with base additives (e.g., K₂CO₃) to enhance coupling efficiency. Yields are monitored via TLC and optimized by adjusting catalyst loading (5–10 mol%), reaction time (12–24 h), and temperature (80–110°C) .
Key Data :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Solvent: Toluene, reflux, 24 h
- Yield: ~75–84% (similar to analogous methanone syntheses) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Standard characterization includes:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., quinoline C3 linkage, ethyl group on phenyl). Peaks for quinoline protons appear at δ 8.5–9.5 ppm, while ethyl groups show triplet/multiplet signals .
- IR Spectroscopy : Bands at ~1650–1700 cm⁻¹ confirm ketone (C=O) stretching .
- LC-MS : Molecular ion peaks ([M+H]⁺) validate molecular weight .
Q. What solvents and storage conditions are recommended for this compound?
The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol or ethyl acetate. Storage at –20°C under inert atmosphere (N₂/Ar) prevents degradation. Stability studies suggest limited photodegradation in UV-transparent solvents .
Advanced Research Questions
Q. How do substituents on the quinoline or phenyl rings influence electronic properties and reactivity?
Substituents like electron-withdrawing groups (e.g., Cl, NO₂) on the quinoline ring increase electrophilicity at the ketone, enhancing reactivity in nucleophilic additions. Computational studies (e.g., DFT) predict dipole moment variations: replacing ethyl with methoxy reduces polarity by ~0.5 D, affecting solubility .
Experimental Design :
- Compare Hammett σ values of substituents with reaction rates in SNAr or coupling reactions.
- Use solvatochromic shifts in UV-Vis to assess polarity changes .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antitubercular vs. cytotoxic effects)?
Discrepancies arise from assay conditions (e.g., bacterial strain variability, concentration ranges). To address this:
Q. Can computational models predict the compound’s pharmacokinetic properties?
QSPR/QSAR models (e.g., CC-DPS) correlate logP, polar surface area, and H-bond donors/acceptors with bioavailability. For this compound:
Q. How can synthetic yields be improved for scale-up without compromising purity?
Optimize via:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 h vs. 24 h) while maintaining yields.
- Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., coupling reactions).
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to achieve >98% purity .
Methodological Guidance for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
